(E)-2-(4-(4-cinnamylpiperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
(E)-2-(4-(4-cinnamylpiperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic compound characterized by a benzo[de]isoquinoline-1,3-dione core linked to a piperazine moiety via a 4-oxobutyl chain.
Properties
IUPAC Name |
2-[4-oxo-4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O3/c33-26(31-20-18-30(19-21-31)16-6-10-22-8-2-1-3-9-22)15-7-17-32-28(34)24-13-4-11-23-12-5-14-25(27(23)24)29(32)35/h1-6,8-14H,7,15-21H2/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOLHRIKOMGLNF-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(4-(4-cinnamylpiperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic compound that has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[de]isoquinoline core with various substituents, notably a piperazine moiety. The molecular formula is , and its molecular weight is approximately 398.52 g/mol. The presence of the cinnamyl group is particularly significant, as it may influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly its affinity for opioid receptors. Similar compounds have been shown to act as μ-opioid receptor agonists, which are crucial in modulating pain perception and other physiological responses.
Key Mechanisms:
- Opioid Receptor Binding : The compound likely binds to μ-opioid receptors in the central nervous system (CNS), leading to analgesic effects.
- Neurotransmitter Modulation : It may also influence the release of neurotransmitters such as dopamine and serotonin, contributing to its potential psychoactive effects.
Biological Activity and Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological effects:
| Activity | Description |
|---|---|
| Analgesic Effects | Acts as an analgesic by binding to opioid receptors, reducing pain perception. |
| Sedative Properties | Potential sedative effects due to CNS depressant activity. |
| Antidepressant Activity | May exhibit antidepressant-like effects through modulation of serotonin levels. |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into their therapeutic potential:
- Analgesic Efficacy : A study examining the analgesic properties of cinnamylpiperazine derivatives found significant pain relief in animal models when administered at specific dosages. The mechanism was linked to μ-opioid receptor activation and subsequent inhibition of pain pathways .
- Neuropharmacological Studies : Research on similar benzo[de]isoquinoline derivatives indicated that these compounds could enhance dopamine release in specific brain regions, suggesting potential applications in treating mood disorders .
- Comparative Analysis : A comparative study highlighted the improved efficacy of compounds with structural modifications similar to this compound over traditional opioids, particularly in terms of reduced side effects and enhanced selectivity for opioid receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of benzo[de]isoquinoline-1,3-dione derivatives with variable piperazine substituents. Below is a detailed comparison:
Structural Variations and Key Properties
*Note: Molecular weight of the target compound estimated based on analogs.
Key Findings from Structural Analysis
Cinnamyl vs. Phenyl Substitutents: The cinnamyl group introduces a propenyl chain, increasing molecular volume and lipophilicity compared to the phenyl analog. This may enhance membrane permeability but reduce solubility .
Halogenated Derivatives (4-Fluorophenyl): Fluorine’s electronegativity may facilitate halogen bonding with amino acid residues (e.g., tyrosine, histidine), improving target specificity .
Benzodioxolylmethyl Substituent :
- The methylenedioxy group likely enhances metabolic stability by resisting oxidative enzymes, a common advantage in drug design .
- Increased steric bulk may limit access to certain binding sites, reducing efficacy against specific targets.
Research Implications
- The cinnamyl derivative’s unique structure positions it as a candidate for studies targeting lipid-rich environments (e.g., central nervous system applications).
- Fluorinated and benzodioxolylmethyl analogs may be prioritized for pharmacokinetic optimization in systemic therapies.
Notes on Evidence Utilization
Q & A
Q. Q1: What are the key considerations for synthesizing (E)-2-(4-(4-cinnamylpiperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, and how can researchers ensure high yield and purity?
Methodological Answer:
- Stepwise Alkylation: Start with 4-cinnamylpiperazine and react it with a suitable electrophile (e.g., bromobutyl benzo[de]isoquinoline-dione) under controlled conditions. Temperature (60–80°C) and solvent choice (DMF or acetonitrile) are critical to minimize side reactions like over-alkylation .
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water mixture) to isolate the product. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
- Yield Optimization: Adjust stoichiometry (1:1.2 molar ratio of piperazine to electrophile) and reaction time (12–18 hours) to maximize yield (>70%) .
Advanced Structural Confirmation
Q. Q2: How can researchers resolve ambiguities in the structural confirmation of this compound, particularly regarding stereochemistry and substituent positioning?
Methodological Answer:
- NMR Spectroscopy: Perform 1H-13C HMBC to verify connectivity between the piperazine nitrogen and the oxobutyl chain. Use NOESY to confirm the (E)-configuration of the cinnamyl group .
- X-ray Crystallography: If single crystals are obtainable, compare bond lengths and angles with similar benzo[de]isoquinoline derivatives (e.g., PubChem CID 2870229) to validate the core scaffold .
- Mass Spectrometry: High-resolution ESI-MS can distinguish between isobaric impurities (e.g., isomers with altered piperazine substitution patterns) .
Pharmacological Profiling
Q. Q3: What methodological frameworks are recommended for evaluating the compound’s potential as an antitumor or neuroprotective agent?
Methodological Answer:
- In Vitro Assays:
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations. Include positive controls (e.g., doxorubicin) and solvent controls to rule out nonspecific effects .
- Enzyme Inhibition: Screen against acetylcholinesterase (AChE) for anti-Alzheimer’s potential, using Ellman’s method with donepezil as a reference .
- In Vivo Models: For advanced studies, administer the compound (1–10 mg/kg, oral or IP) in transgenic Alzheimer’s mice (e.g., APP/PS1) and assess cognitive performance via Morris water maze .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
